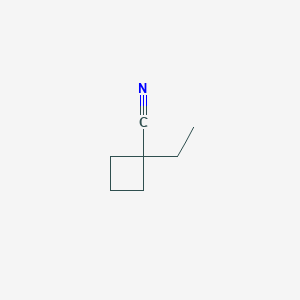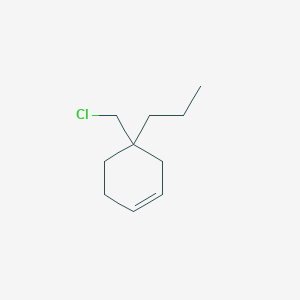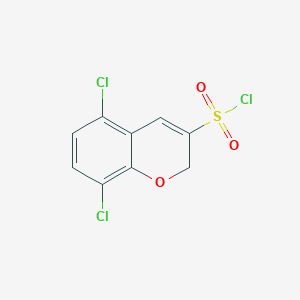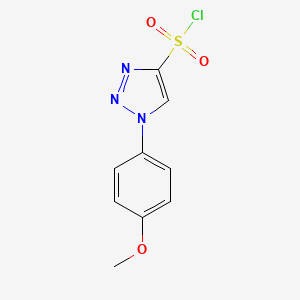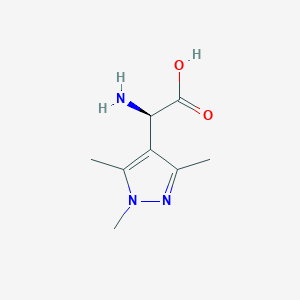
(2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the amino and acetic acid groups further enhances its reactivity and potential for forming derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and acetic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a β-diketone can form the pyrazole ring, which is then functionalized to introduce the amino and acetic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
(2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific pathways or receptors.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
作用机制
The mechanism of action of (2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may interact with enzymes involved in metabolic processes, altering their activity and leading to downstream effects.
相似化合物的比较
Similar Compounds
Pyrazole: A simpler structure without the amino and acetic acid groups.
Imidazole: Another five-membered aromatic heterocycle with two nitrogen atoms, but with different chemical properties.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom, used in various chemical applications.
Uniqueness
(2R)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the combination of the pyrazole ring with amino and acetic acid groups, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.
属性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13)/t7-/m1/s1 |
InChI 键 |
STHZFZDWFBBWOW-SSDOTTSWSA-N |
手性 SMILES |
CC1=C(C(=NN1C)C)[C@H](C(=O)O)N |
规范 SMILES |
CC1=C(C(=NN1C)C)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)




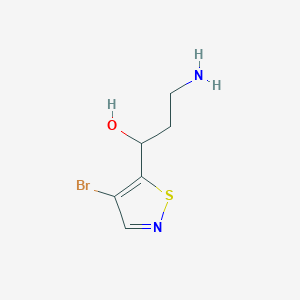


![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
